molecular formula C26H21NO5 B304091 1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-(2-methylphenyl)-1,3-dioxoisoindoline-5-carboxylate

1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-(2-methylphenyl)-1,3-dioxoisoindoline-5-carboxylate

Cat. No. B304091
M. Wt: 427.4 g/mol
InChI Key: SBWJCYMDBOSBJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-(2-methylphenyl)-1,3-dioxoisoindoline-5-carboxylate is a chemical compound that belongs to the class of isoindoline-1,3-dione derivatives. It is a complex organic molecule that has been the subject of extensive scientific research due to its potential applications in various fields.

Scientific Research Applications

1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-(2-methylphenyl)-1,3-dioxoisoindoline-5-carboxylate has been the subject of extensive scientific research due to its potential applications in various fields. One of the most promising areas of application is in the field of organic electronics, where it has been shown to exhibit excellent charge transport properties. It has also been studied for its potential use as a fluorescent probe in bioimaging applications.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-(2-methylphenyl)-1,3-dioxoisoindoline-5-carboxylate is not fully understood, but it is believed to involve the interaction of the molecule with specific receptors or enzymes in the body. It has been shown to have a high affinity for certain receptors in the brain, which may be responsible for its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to exhibit antioxidant and anti-inflammatory properties, which may be responsible for its potential use in the treatment of various diseases. It has also been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-(2-methylphenyl)-1,3-dioxoisoindoline-5-carboxylate for lab experiments is its stability and solubility in organic solvents. This makes it easy to handle and manipulate in the laboratory. However, the complex synthesis method and the high cost of the starting materials may limit its use in large-scale experiments.

Future Directions

There are several future directions for research on 1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-(2-methylphenyl)-1,3-dioxoisoindoline-5-carboxylate. One area of research is the development of new synthetic methods that are more efficient and cost-effective. Another area of research is the exploration of its potential applications in the treatment of various diseases, particularly neurological disorders. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other molecules in the body.

Synthesis Methods

The synthesis of 1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-(2-methylphenyl)-1,3-dioxoisoindoline-5-carboxylate is a complex process that involves several steps. The most common method of synthesis involves the reaction of 2-(2-methylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid with 1-methyl-2-(4-methylphenyl)-2-oxoethyl chloride in the presence of a suitable base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is obtained after purification by column chromatography.

properties

Molecular Formula

C26H21NO5

Molecular Weight

427.4 g/mol

IUPAC Name

[1-(4-methylphenyl)-1-oxopropan-2-yl] 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C26H21NO5/c1-15-8-10-18(11-9-15)23(28)17(3)32-26(31)19-12-13-20-21(14-19)25(30)27(24(20)29)22-7-5-4-6-16(22)2/h4-14,17H,1-3H3

InChI Key

SBWJCYMDBOSBJK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4C

Origin of Product

United States

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